molecular formula C10H9NO2 B1523293 4-(2-Hydroxypropanoyl)benzonitrile CAS No. 1266343-99-0

4-(2-Hydroxypropanoyl)benzonitrile

Cat. No.: B1523293
CAS No.: 1266343-99-0
M. Wt: 175.18 g/mol
InChI Key: YKZKRIPEEDZFCV-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropanoyl)benzonitrile is a benzonitrile derivative featuring a hydroxypropanoyl substituent at the para position of the aromatic ring. This compound is synthesized via a condensation reaction involving 4-substituted benzonitrile precursors, as demonstrated in the preparation of structurally related pyrrole-carbonyl derivatives . Key physicochemical properties include a molecular formula of C₁₀H₉NO₂ (inferred from analogous compounds in the evidence) and a melting point range of 234–236°C for derivatives such as 4-[4-hydroxy-1-(2-hydroxypropyl)-pyrrole-3-carbonyl]benzonitrile . Its applications span medicinal chemistry and materials science, particularly as an intermediate in the synthesis of bioactive molecules or functional polymers.

Properties

IUPAC Name

4-(2-hydroxypropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZKRIPEEDZFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(2-Hydroxypropanoyl)benzonitrile finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

4-(2-Hydroxypropanoyl)benzonitrile is similar to other benzonitrile derivatives, such as 4-(2-hydroxypropyl)benzonitrile and 4-(2-hydroxyethyl)benzonitrile. its unique combination of functional groups gives it distinct chemical properties and potential applications. The presence of the hydroxy group in the 2-hydroxypropanoyl moiety enhances its reactivity and solubility compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzonitrile derivatives arises from variations in substituents on the aromatic ring. Below is a comparative analysis of 4-(2-Hydroxypropanoyl)benzonitrile with analogous compounds:

Substituent-Specific Comparisons

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound 2-Hydroxypropanoyl group C₁₀H₉NO₂ Intermediate in pyrrole-carbonyl synthesis; mp 234–236°C
4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile Propargyl alcohol derivative C₁₀H₇NO High-yield synthetic routes (97% purity); used in click chemistry
4-(Dimethylamino)benzonitrile Dimethylamino group C₉H₁₀N₂ Fluorescent dye precursor; enhances charge transfer in polymers
2-(4-(4-Cyanostyryl)styryl)benzonitrile Extended π-conjugated system C₂₂H₁₄N₂ Fluorescent brightener (C.I.199-2); used in textiles
4-(3-Thienyl)benzonitrile Thiophene ring C₁₁H₇NS Building block for conductive polymers; MW 185.24

Reactivity and Functional Group Influence

  • Hydroxypropanoyl vs. Propargyl Alcohol Groups: The hydroxypropanoyl group in this compound enhances hydrogen-bonding capacity, making it suitable for crystal engineering . In contrast, the propargyl alcohol substituent in 4-(1-hydroxyprop-2-yn-1-yl)benzonitrile enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
  • Amino vs. Cyano Groups: The dimethylamino group in 4-(Dimethylamino)benzonitrile imparts electron-donating properties, critical for fluorescence applications . Conversely, the cyano group in 2-(4-(4-Cyanostyryl)styryl)benzonitrile stabilizes π-conjugated systems, enabling UV absorption and emission in industrial brighteners .

Thermal and Spectroscopic Data

  • Melting Points: Hydroxypropanoyl derivatives exhibit higher melting points (e.g., 234–236°C ) compared to propargyl derivatives (liquid or low-melting solids), due to stronger intermolecular hydrogen bonding.
  • Mass Spectrometry: The molecular ion peak for this compound derivatives is observed at m/z 405.1912 (C₂₄H₂₅N₂O₄) , whereas thiophene-containing analogs like 4-(3-Thienyl)benzonitrile show peaks at m/z 185.24 (C₁₁H₇NS) .

Biological Activity

Overview

4-(2-Hydroxypropanoyl)benzonitrile, with the chemical formula C10_{10}H11_{11}NO, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}NO
  • Molecular Weight : 175.20 g/mol
  • Structure : The compound consists of a benzene ring substituted with a hydroxylated propanoyl group and a nitrile functional group.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : It has been investigated for its potential to inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Antimicrobial Activity

A study conducted on several benzamide derivatives, including this compound, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli
Control (Ampicillin)8Staphylococcus aureus
Control (Ciprofloxacin)16Escherichia coli

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were recorded as follows:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest at G0/G1 phase

Case Studies and Research Findings

  • Antimicrobial Efficacy : A case study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of several benzamide derivatives against resistant bacterial strains. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy.
  • Cancer Cell Studies : Research published in Cancer Letters demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Mechanistic Insights : A recent investigation into the molecular mechanisms revealed that this compound might inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway, thereby enhancing its anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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